(3E)-1-benzyl-3-{[(4-methoxybenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Description
The compound (3E)-1-benzyl-3-{[(4-methoxybenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a derivative of the 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide scaffold, which is structurally analogous to 1,3-dicarbonyl compounds. This benzothiazinone derivative features a benzyl group at the N1 position and a (4-methoxybenzyl)amino-methylene substituent at the C3 position. Its synthesis typically involves multicomponent reactions (MCRs) with aldehydes and active methylene nitriles, forming fused 2-amino-4H-pyrans or salts depending on reaction conditions . The electron-donating methoxy group on the benzylamino moiety enhances its nucleophilicity, facilitating interactions with electrophilic reagents.
Properties
IUPAC Name |
(3E)-1-benzyl-3-[[(4-methoxyphenyl)methylamino]methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-30-20-13-11-18(12-14-20)15-25-16-23-24(27)21-9-5-6-10-22(21)26(31(23,28)29)17-19-7-3-2-4-8-19/h2-14,16,25H,15,17H2,1H3/b23-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOPHVACYSOFFS-XQNSMLJCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3E)-1-benzyl-3-{[(4-methoxybenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide belongs to a class of benzothiazine derivatives that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and potential anticancer properties based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a benzothiazine core, which is known for its pharmacological significance. The presence of various functional groups enhances its reactivity and biological interactions.
Antibacterial Activity
Numerous studies have evaluated the antibacterial properties of benzothiazine derivatives. For instance, a series of synthesized compounds similar to the target compound were tested against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity against Bacillus subtilis and Escherichia coli .
| Compound | Gram-positive Activity | Gram-negative Activity |
|---|---|---|
| 1 | Moderate | Weak |
| 2 | Strong | Moderate |
| 3 | Weak | Strong |
The target compound's structural similarities suggest it may also possess notable antibacterial properties, warranting further investigation.
Anti-inflammatory Activity
Research indicates that benzothiazine derivatives are potent anti-inflammatory agents. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies have shown that some derivatives are more effective than established NSAIDs like Piroxicam and Meloxicam .
In a study evaluating anti-inflammatory effects, compounds were tested in animal models, demonstrating significant reduction in inflammation markers when compared to control groups.
Anticancer Potential
The anticancer activity of benzothiazine derivatives has been explored in various studies. For example, compounds similar to this compound have shown cytotoxic effects against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
A recent study highlighted the synthesis of new benzothiazine analogs that exhibited promising anticancer activity in vitro against breast cancer cells. The IC50 values were significantly lower than those of standard chemotherapeutic agents.
Case Studies
Several case studies illustrate the biological efficacy of related benzothiazine compounds:
- Antibacterial Efficacy : A study synthesized various benzothiazine derivatives and tested them against a panel of bacterial strains. Compounds with methoxy substitutions showed enhanced activity against Staphylococcus aureus.
- Anti-inflammatory Effects : In an animal model of arthritis, a benzothiazine derivative demonstrated a significant reduction in paw edema compared to untreated controls.
- Cytotoxicity Assays : A series of compounds were evaluated for their cytotoxic effects on human cancer cell lines using MTT assays. Results indicated that certain structural modifications led to increased cytotoxicity.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to (3E)-1-benzyl-3-{[(4-methoxybenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide exhibit a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that benzothiazine derivatives possess antibacterial and antifungal activities. These compounds can inhibit the growth of various pathogens, making them valuable in developing new antimicrobial agents .
- Anticancer Activity : The compound's structure suggests potential anticancer properties. Research into related benzothiazine compounds has demonstrated their ability to induce apoptosis in cancer cells, highlighting their therapeutic potential in oncology .
- Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
Synthetic Applications
The synthesis of this compound can be achieved through various methods. These methods often involve multi-step synthetic pathways that allow for the introduction of different functional groups, enhancing the compound's biological activity.
Synthetic Route Overview
- Starting Materials : The synthesis typically begins with readily available benzothiazine derivatives.
- Functionalization : Key functional groups are introduced through reactions such as nucleophilic substitutions or coupling reactions.
- Final Product Isolation : The final compound is isolated and purified using techniques such as recrystallization or chromatography.
Case Studies
Several studies have explored the applications of benzothiazine derivatives in medicinal chemistry:
- Antimicrobial Activity Study :
- Anticancer Research :
- Inflammation Model Testing :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs of this compound include derivatives with variations in the N1 substituent (e.g., ethyl, methylbenzyl) or modifications at the C3 position (e.g., dichloro, aryl groups). These changes significantly alter reactivity, product selectivity, and crystallographic properties.
Table 1: Structural Comparison of Benzothiazinone Derivatives
Reactivity in Multicomponent Reactions (MCRs)
The target compound exhibits superior reactivity in MCRs compared to ethyl or methyl-substituted analogs due to the electron-rich 4-methoxybenzyl group. For example:
- With malononitrile and heteroaromatic aldehydes: The benzyl derivative forms 2-amino-4H-pyrans exclusively, whereas the ethyl analog produces bis-adduct salts when reacted with thiophene-2-carbaldehyde .
- Solvent effects: Reactions in ethanol or acetonitrile with the benzyl derivative yield pyrans, while the ethyl analog requires excess triethylamine to suppress salt formation .
Table 2: Reaction Outcomes of Benzothiazinones in MCRs
Crystallographic and Hydrogen-Bonding Analysis
- Ring puckering : The dichloro derivative (3,3-dichloro-1-ethyl) adopts a planar conformation due to steric and electronic effects, whereas the benzyl derivative shows slight puckering (amplitude = 0.12 Å) .
- Hydrogen bonding : The 4-methoxybenzyl group in the target compound participates in C–H···O interactions (2.95–3.10 Å), stabilizing crystal packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
